![molecular formula C12H11NS B14408369 Benzenamine, N-[(5-methyl-2-thienyl)methylene]- CAS No. 80833-74-5](/img/structure/B14408369.png)
Benzenamine, N-[(5-methyl-2-thienyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-[(5-methyl-2-thienyl)methylene]- is an organic compound with the molecular formula C12H11NS It is a derivative of benzenamine (aniline) where the nitrogen atom is bonded to a methylene group that is further connected to a 5-methyl-2-thienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(5-methyl-2-thienyl)methylene]- typically involves the condensation reaction between benzenamine and 5-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Benzenamine, N-[(5-methyl-2-thienyl)methylene]- follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-[(5-methyl-2-thienyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or alkylated products.
Applications De Recherche Scientifique
Benzenamine, N-[(5-methyl-2-thienyl)methylene]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-[(5-methyl-2-thienyl)methylene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N-(phenylmethylene)-: Similar structure but with a phenyl group instead of a 5-methyl-2-thienyl group.
Benzenamine, N-ethyl-N-methyl-: Contains ethyl and methyl groups attached to the nitrogen atom.
Benzenamine, 2-methyl-5-nitro-: Contains a nitro group and a methyl group on the benzene ring.
Uniqueness
Benzenamine, N-[(5-methyl-2-thienyl)methylene]- is unique due to the presence of the 5-methyl-2-thienyl group, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
80833-74-5 |
|---|---|
Formule moléculaire |
C12H11NS |
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
1-(5-methylthiophen-2-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C12H11NS/c1-10-7-8-12(14-10)9-13-11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
JIAYSJGPJPQMJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



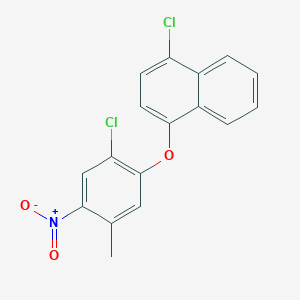
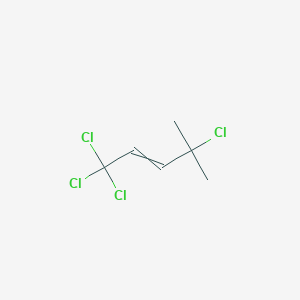
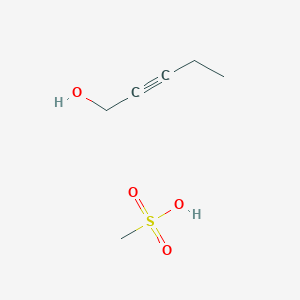
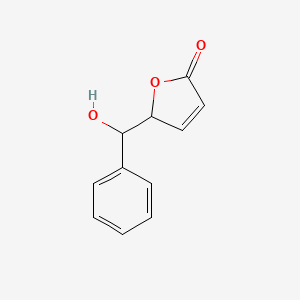
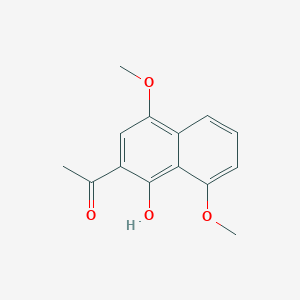
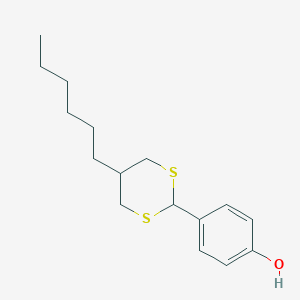
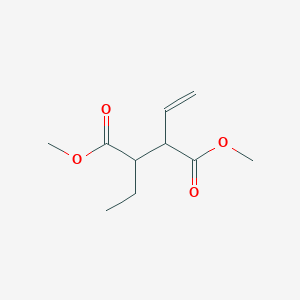
![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
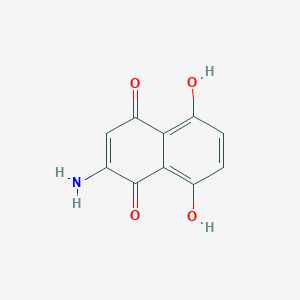

![5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine](/img/structure/B14408346.png)
![8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one](/img/structure/B14408354.png)
![Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate](/img/structure/B14408360.png)
